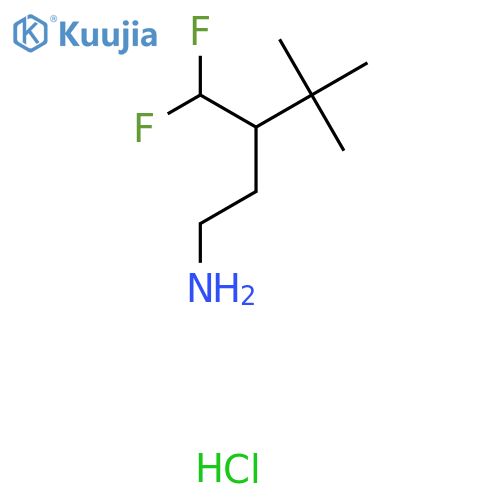

Cas no 2309457-68-7 (3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride)

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- EN300-7353059

- 3-(difluoromethyl)-4,4-dimethylpentan-1-amine hydrochloride

- 2309457-68-7

- 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride

-

- インチ: 1S/C8H17F2N.ClH/c1-8(2,3)6(4-5-11)7(9)10;/h6-7H,4-5,11H2,1-3H3;1H

- InChIKey: ANGILYYVEDQQKJ-UHFFFAOYSA-N

- SMILES: Cl.FC(C(CCN)C(C)(C)C)F

計算された属性

- 精确分子量: 201.1095836g/mol

- 同位素质量: 201.1095836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 4

- 複雑さ: 107

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7353059-2.5g |

3-(difluoromethyl)-4,4-dimethylpentan-1-amine hydrochloride |

2309457-68-7 | 95.0% | 2.5g |

$2856.0 | 2025-03-11 | |

| Enamine | EN300-7353059-5.0g |

3-(difluoromethyl)-4,4-dimethylpentan-1-amine hydrochloride |

2309457-68-7 | 95.0% | 5.0g |

$4226.0 | 2025-03-11 | |

| Aaron | AR028L79-2.5g |

3-(difluoromethyl)-4,4-dimethylpentan-1-aminehydrochloride |

2309457-68-7 | 95% | 2.5g |

$3952.00 | 2023-12-15 | |

| 1PlusChem | 1P028KYX-50mg |

3-(difluoromethyl)-4,4-dimethylpentan-1-aminehydrochloride |

2309457-68-7 | 95% | 50mg |

$480.00 | 2024-05-24 | |

| 1PlusChem | 1P028KYX-1g |

3-(difluoromethyl)-4,4-dimethylpentan-1-aminehydrochloride |

2309457-68-7 | 95% | 1g |

$1864.00 | 2024-05-24 | |

| 1PlusChem | 1P028KYX-250mg |

3-(difluoromethyl)-4,4-dimethylpentan-1-aminehydrochloride |

2309457-68-7 | 95% | 250mg |

$953.00 | 2024-05-24 | |

| Enamine | EN300-7353059-0.1g |

3-(difluoromethyl)-4,4-dimethylpentan-1-amine hydrochloride |

2309457-68-7 | 95.0% | 0.1g |

$505.0 | 2025-03-11 | |

| Enamine | EN300-7353059-10.0g |

3-(difluoromethyl)-4,4-dimethylpentan-1-amine hydrochloride |

2309457-68-7 | 95.0% | 10.0g |

$6266.0 | 2025-03-11 | |

| Enamine | EN300-7353059-0.05g |

3-(difluoromethyl)-4,4-dimethylpentan-1-amine hydrochloride |

2309457-68-7 | 95.0% | 0.05g |

$338.0 | 2025-03-11 | |

| Aaron | AR028L79-5g |

3-(difluoromethyl)-4,4-dimethylpentan-1-aminehydrochloride |

2309457-68-7 | 95% | 5g |

$5836.00 | 2023-12-15 |

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride 関連文献

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochlorideに関する追加情報

Introduction to 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride (CAS No. 2309457-68-7)

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride (CAS No. 2309457-68-7) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluoromethyl group and a dimethyl-substituted pentyl chain, which contribute to its distinct chemical and biological properties.

The difluoromethyl group is a key functional moiety that has been extensively studied for its potential in enhancing the pharmacological properties of various drugs. Fluorine atoms are known for their ability to modulate the lipophilicity, metabolic stability, and receptor binding affinity of molecules. In the case of 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride, the presence of this group may confer enhanced bioavailability and reduced susceptibility to metabolic degradation, making it an attractive candidate for drug development.

The dimethyl-substituted pentyl chain in the structure of this compound also plays a crucial role in its overall conformation and interactions with biological targets. The steric bulk provided by the dimethyl groups can influence the compound's ability to penetrate cell membranes and interact with specific receptors or enzymes. This structural feature may also contribute to the compound's selectivity and potency in various biological assays.

In recent years, significant advancements have been made in understanding the biological activities of compounds with similar structural motifs. For instance, studies have shown that compounds containing difluoromethyl groups can exhibit potent anti-inflammatory and analgesic effects. These findings have opened up new avenues for exploring the therapeutic potential of 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride in treating conditions such as chronic pain and inflammatory diseases.

Clinical trials and preclinical studies are ongoing to evaluate the safety and efficacy of this compound. Preliminary data suggest that 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride may have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications due to its improved solubility and stability. The hydrochloride salt enhances the compound's water solubility, which is crucial for formulating oral dosage forms such as tablets and capsules. Additionally, the salt form can improve the compound's stability during storage and transportation, ensuring that it remains effective throughout its shelf life.

In terms of synthesis, 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride can be prepared through a series of well-established organic reactions. The synthesis typically involves the alkylation of an appropriate amine precursor with a difluoromethylated electrophile, followed by salt formation with hydrochloric acid. The synthetic route is scalable and can be adapted for large-scale production, making it feasible for industrial applications.

The potential applications of 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride extend beyond traditional pharmaceuticals. Recent research has explored its use in combination therapies, where it may synergize with other drugs to enhance therapeutic outcomes. For example, studies have shown that combining this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) can result in improved pain relief with reduced side effects.

In conclusion, 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride (CAS No. 2309457-68-7) represents a promising candidate in the development of novel therapeutics. Its unique structural features and favorable pharmacological properties make it an attractive target for further investigation in both academic research and industrial settings. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in advancing medical treatments for various conditions.

2309457-68-7 (3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride) Related Products

- 1515021-17-6(4-(3-methylbutoxy)pyrimidin-5-amine)

- 2361824-19-1(N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide)

- 1804777-94-3(4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)

- 46713-38-6(Ethylviologen)

- 766556-62-1(4-(2-OXO-1,3-OXAZINAN-3-YL)BENZOIC ACID)

- 1369159-40-9(2-(5-cyclopentyl-1h-pyrazol-4-yl)ethan-1-amine)

- 1797878-37-5([(3-ethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)

- 1805488-29-2(3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid)

- 1212180-75-0((S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride)

- 1891371-96-2(3-(3,4-dihydro-1H-2-benzopyran-6-yl)propanal)